molecular formula C18H18N4O3S B2841050 2-(2-methoxyphenoxy)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide CAS No. 2380191-59-1

2-(2-methoxyphenoxy)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide

Cat. No.: B2841050
CAS No.: 2380191-59-1
M. Wt: 370.43
InChI Key: HBFUERDWLOXZCR-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxyphenoxy, thienopyrimidinyl, and azetidinyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide typically involves multiple steps, including condensation, chlorination, and nucleophilic substitution reactions. The starting materials often include commercially available compounds such as methyl 3-aminothiophene-2-carboxylate and formamidine acetate . The reaction conditions may vary, but common steps include:

    Condensation Reaction: Combining methyl 3-aminothiophene-2-carboxylate with formamidine acetate.

    Chlorination: Introducing chlorine atoms to the intermediate compound.

    Nucleophilic Substitution: Replacing chlorine atoms with desired functional groups to form the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenoxy)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-14-4-2-3-5-15(14)25-10-16(23)21-12-8-22(9-12)18-17-13(6-7-26-17)19-11-20-18/h2-7,11-12H,8-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFUERDWLOXZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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